molecular formula C7H12O3 B1160400 (1S,3R)-3-Hydroxycyclopentane acetic acid

(1S,3R)-3-Hydroxycyclopentane acetic acid

Cat. No.: B1160400
M. Wt: 144.2
InChI Key: IKGUMJUGKJCELW-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-Hydroxycyclopentane acetic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.2

InChI

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

IKGUMJUGKJCELW-NTSWFWBYSA-N

SMILES

O[C@H]1C[C@@H](CC(O)=O)CC1

Synonyms

2-((1S,3R)-3-hydroxycyclopentyl)acetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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